molecular formula C15H21BO2 B14073256 (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid

(3-Cyclohexyl-5-cyclopropylphenyl)boronic acid

Cat. No.: B14073256
M. Wt: 244.14 g/mol
InChI Key: YYTSFQPSKKQFEM-UHFFFAOYSA-N
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Description

(3-Cyclohexyl-5-cyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclohexyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base. The general reaction scheme is as follows:

    Starting Material: 3-Cyclohexyl-5-cyclopropylphenyl halide.

    Reagent: Boronic acid or boronate ester.

    Catalyst: Palladium(0) complex.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF).

The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl derivatives .

Mechanism of Action

The mechanism of action of (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. In biological systems, boronic acids can inhibit enzymes by binding to active site serines, thereby blocking their activity .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • Cyclopropylboronic acid

Comparison: (3-Cyclohexyl-5-cyclopropylphenyl)boronic acid is unique due to the presence of both cyclohexyl and cyclopropyl groups, which can influence its reactivity and binding properties. Compared to simpler boronic acids, this compound may exhibit enhanced stability and specificity in certain reactions .

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

(3-cyclohexyl-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C15H21BO2/c17-16(18)15-9-13(11-4-2-1-3-5-11)8-14(10-15)12-6-7-12/h8-12,17-18H,1-7H2

InChI Key

YYTSFQPSKKQFEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)C3CCCCC3)(O)O

Origin of Product

United States

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